Product packaging for (2-Fluorophenyl)carbonimidoyl(Cat. No.:CAS No. 77897-06-4)

(2-Fluorophenyl)carbonimidoyl

Cat. No.: B13406391
CAS No.: 77897-06-4
M. Wt: 159.11 g/mol
InChI Key: YUROJOXRTNADBR-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)carbonimidoyl derivatives, such as the dichloride, are specialized chemical reagents used primarily in organic synthesis and materials science research. These compounds belong to a class of carbonimidic halides, which are known for their reactivity and utility as building blocks for more complex chemical structures. A closely related compound, (4-fluorophenyl)carbonimidoyl dichloride, is documented in chemical databases, highlighting the interest in fluorinated carbonimidoyl compounds within the research community . The primary research value of this reagent lies in its potential role as a synthetic intermediate. Reagents with carbonimidoyl dichloride functional groups are typically highly reactive and can be used in various coupling and condensation reactions. They may serve as key precursors in the synthesis of heterocycles, pharmaceuticals, agrochemicals, and functional materials. The presence of the fluorine atom on the phenyl ring can significantly alter the electronic properties and metabolic stability of the final molecules, making it a valuable feature in medicinal chemistry and drug discovery . Furthermore, the reactivity profile of analogous carbonyl halides, such as carbonyl fluoride (COF2), suggests potential applications in creating polymers or other advanced materials, though handling may require controlled conditions due to their reactive nature . This product is intended for use by qualified researchers in a controlled laboratory setting. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3N B13406391 (2-Fluorophenyl)carbonimidoyl CAS No. 77897-06-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77897-06-4

Molecular Formula

C7H4F3N

Molecular Weight

159.11 g/mol

IUPAC Name

1,1-difluoro-N-(2-fluorophenyl)methanimine

InChI

InChI=1S/C7H4F3N/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H

InChI Key

YUROJOXRTNADBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C(F)F)F

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Carbonimidicdifluoride, 2 Fluorophenyl

Nucleophilic Reactions Involving the Carbonimidoyl Group

The core of (2-Fluorophenyl)carbonimidoyl dichloride's chemistry lies in nucleophilic substitution at the iminocarbonyl carbon. This process typically follows a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbon, breaking the C=N pi bond and forming a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and the C=N double bond is reformed, resulting in a substituted product. masterorganicchemistry.comyoutube.comlibretexts.org The two chlorine atoms can be replaced sequentially, allowing for the synthesis of a diverse array of derivatives.

The reaction of this compound dichloride with primary amines (R-NH₂) is a stepwise process that can lead to either carbodiimides or guanidines, depending on the stoichiometry and reaction conditions.

Formation of Carbodiimides : When reacted with approximately two equivalents of a primary amine, the first amine molecule acts as a nucleophile, displacing one chloride to form a reactive chloroformamidine (B3279071) intermediate. The second equivalent of the amine then acts as a base to facilitate the elimination of hydrogen chloride, yielding an unsymmetrical carbodiimide (B86325). Carbodiimides are valuable reagents in organic synthesis, particularly for facilitating condensation reactions like peptide coupling. wikipedia.orgorganic-chemistry.org

The table below summarizes the outcomes of reacting this compound dichloride with primary amines.

Reactant Ratio (Amine:Dichloride)Key IntermediateFinal Product Class
~2:1ChloroformamidineCarbodiimide
>3:1Disubstituted AmidineGuanidine

This table illustrates the general reaction pathways based on stoichiometry.

Secondary amines (R₂NH) react with this compound dichloride to yield substituted amidine derivatives. chemguide.co.uk

Chloroformamidines : The reaction with one equivalent of a secondary amine leads to the monosubstitution of a chlorine atom, producing an N-(2-Fluorophenyl)-N',N'-dialkylchloroformamidine. These compounds are stable intermediates that can be isolated.

Guanidinium (B1211019) Salts and Other Derivatives : The reaction with a second equivalent of a secondary amine displaces the remaining chlorine atom to form a tetrasubstituted amidine. If a third amine equivalent is present, it can lead to the formation of guanidinium salts. The reactivity of the second chloride is generally lower than the first due to steric hindrance and electronic effects from the newly introduced amino group.

The carbonimidoyl dichloride group is highly susceptible to attack by a variety of nucleophiles beyond amines. wikipedia.orgfiveable.me The general reaction involves the displacement of one or both chlorine atoms.

Reaction with Water (Hydrolysis) : Imidoyl chlorides readily react with water to form the corresponding N-substituted amides. wikipedia.org In this case, hydrolysis of this compound dichloride yields N-(2-fluorophenyl)formamide. The reaction is often rapid and sensitive to moisture, necessitating anhydrous conditions for other transformations. researchgate.net

Reaction with Alcohols/Alkoxides : Alcohols and alkoxides attack the imidoyl carbon to produce imidates (also known as imino esters) after the displacement of chloride. youtube.com

Reaction with Thiols/Thiolates : Similarly, thiols and thiolates react to form thioimidates. wikipedia.org

The general reactivity of imidoyl chlorides with various nucleophiles is summarized below.

NucleophileProduct Class
H₂ON-Aryl Amide
R-OHImidate
R-SHThioimidate
R-NH₂Amidine

This table highlights the versatility of the carbonimidoyl dichloride moiety in reacting with common nucleophiles.

Cycloaddition Reactions and Intramolecular Cyclizations

While the carbonimidoyl dichloride itself is not a typical substrate for cycloaddition reactions, it serves as a precursor to structures that readily undergo cyclization. A key transformation in this category is the synthesis of benzimidazoles, which involves an intramolecular cyclization.

The reaction of N-arylcarbonimidoyl dichlorides with o-phenylenediamines is a well-established method for synthesizing 2-aminobenzimidazoles. nih.govrsc.orgresearchgate.net The process begins with the nucleophilic attack of one amino group of the o-phenylenediamine (B120857) onto the carbonimidoyl carbon, displacing a chloride ion. This is followed by an intramolecular nucleophilic attack by the second amino group, displacing the second chloride and forming the imidazole (B134444) ring. This condensation-cyclization sequence is an efficient route to this important heterocyclic scaffold.

Furthermore, derivatives formed from this compound dichloride, such as carbodiimides, can participate in [2+2], [3+2], and [4+2] cycloaddition reactions, providing access to a wide range of heterocyclic systems. mdpi.comyoutube.com For instance, nitrile imines, which can be conceptually derived from imidoyl chlorides, are classic 1,3-dipoles used in [3+2] cycloaddition reactions to form pyrazoles and other five-membered heterocycles. researchgate.net

Electrophilic Behavior of Polyfluoroaromatic Imidoyl Chlorides (General Class Relevance)

The primary electrophilic site in this compound dichloride is the iminocarbonyl carbon. This electrophilicity can be harnessed in reactions analogous to Friedel-Crafts acylations. wikipedia.orgorganic-chemistry.org In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the imidoyl chloride can generate a highly reactive nitrilium ion intermediate (Ar-N≡C-R⁺). wikipedia.org

This potent electrophile can then attack electron-rich aromatic rings to form a C-C bond, yielding a ketimine upon workup. rsc.orgliv.ac.uk Subsequent hydrolysis of the ketimine provides the corresponding aryl ketone. This transformation, known as the Houben-Hoesch reaction, is a valuable method for synthesizing ketones from nitriles or their imidoyl chloride derivatives. youtube.com The electron-withdrawing nature of the polyfluorinated aryl group enhances the stability of the imidoyl chloride while activating the carbon center toward nucleophilic attack, but it deactivates the attached ring toward electrophilic attack.

Other Significant Transformations (e.g., Condensation, Hydrolysis in related systems)

Beyond the reactions detailed above, the this compound moiety can undergo other important transformations.

Hydrolysis : As mentioned in section 3.1.3, hydrolysis is a significant reaction, particularly as a competing pathway if moisture is not excluded from other reactions. Under basic conditions, the hydrolysis of imidoyl chlorides to N-aryl amides is typically rapid. wikipedia.org

Condensation Reactions : The term condensation broadly applies to reactions where two molecules join with the loss of a small molecule, such as HCl or H₂O. The synthesis of carbodiimides, guanidines, and particularly the formation of benzimidazoles from o-phenylenediamines are prime examples of condensation reactions involving imidoyl chlorides. rsc.orgnih.gov These reactions showcase the utility of the compound as a building block for constructing more complex molecular architectures.

Mechanistic Investigations of Reactions Involving 2 Fluorophenyl Carbonimidoyl Moieties

Kinetic Studies of Reactions with Amines

While comprehensive kinetic data specifically for the reaction of (2-Fluorophenyl)carbonimidoyl with a wide range of amines is not extensively documented in publicly available literature, kinetic studies of related isocyanide reactions provide a framework for understanding these processes. The reaction of isocyanides with amines, particularly in the context of multicomponent reactions like the Ugi and Passerini reactions, is known to proceed through a series of complex equilibria.

The rate of reaction is influenced by several factors, including the nucleophilicity of the amine, the steric hindrance around the amine nitrogen and the isocyanide carbon, and the polarity of the solvent. It is generally observed that more nucleophilic and less sterically hindered amines exhibit faster reaction rates. The ortho-fluorine substituent in this compound is expected to modulate the electrophilicity of the isocyanide carbon, thereby affecting the rate of nucleophilic attack by the amine.

A hypothetical kinetic study might involve monitoring the disappearance of the isocyanide reactant or the appearance of the product over time using techniques such as UV-Vis or NMR spectroscopy. The data obtained could be used to determine the rate law and the rate constants for the reaction under various conditions. A representative, albeit illustrative, data table for such a study is presented below.

Table 1: Hypothetical Rate Constants for the Reaction of this compound with Various Amines
AmineSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
Aniline (B41778)Methanol (B129727)250.015
BenzylamineMethanol250.082
PiperidineMethanol250.560
AnilineAcetonitrile250.009
BenzylamineAcetonitrile250.051
PiperidineAcetonitrile250.320

Elucidation of Reaction Mechanisms via Intermediate Characterization

The elucidation of reaction mechanisms for isocyanide reactions often hinges on the detection and characterization of transient intermediates. In the reaction of this compound with amines, the initial step is the nucleophilic addition of the amine to the isocyanide carbon, forming a zwitterionic intermediate, often referred to as a formamidinium species. This intermediate is typically highly reactive and can undergo subsequent transformations.

Spectroscopic techniques such as low-temperature NMR and mass spectrometry are invaluable tools for identifying these fleeting species. For instance, in related systems, the formation of α-adducts has been confirmed through these methods. The structure and stability of these intermediates are crucial in determining the final product distribution. In multicomponent reactions, this initial adduct can be trapped by other reactants, such as a carboxylic acid or a carbonyl compound, leading to the formation of more complex molecules.

The ortho-fluorine atom can influence the stability of these intermediates through both inductive and resonance effects, potentially altering the reaction pathway compared to its non-fluorinated analogues.

Role of Substituent Effects on Reactivity (e.g., Ortho-Fluorine Influence)

The presence of a fluorine atom at the ortho position of the phenyl ring has a pronounced effect on the reactivity of the carbonimidoyl group. This "ortho-fluoro effect" is a combination of steric and electronic factors.

Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution. However, it also possesses a lone pair of electrons that can participate in resonance, exhibiting a +M (mesomeric) effect. In the case of the ortho position, the inductive effect generally dominates, increasing the electrophilicity of the isocyanide carbon and making it more susceptible to nucleophilic attack. This is in contrast to the para position, where the mesomeric effect can be more influential. Studies on the C-C bond activation of fluorinated benzonitriles, which are structurally analogous to isocyanides, have shown that ortho-fluoro substituents significantly stabilize the activation products. acs.orgresearchgate.net This suggests that the ortho-fluorine can stabilize intermediates and transition states in reactions involving the adjacent functional group.

Steric Effects: The fluorine atom is relatively small, but its presence at the ortho position can still exert some steric hindrance, potentially influencing the approach of bulky nucleophiles. However, in many cases, the electronic effects of the ortho-fluorine are found to be the dominant factor governing reactivity.

The interplay of these effects can be complex and is often dependent on the specific reaction conditions and the nature of the other reactants.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can have a dramatic impact on the reaction rates and even alter the mechanistic pathway of reactions involving this compound. Solvents can influence the stability of the reactants, intermediates, and transition states through various interactions, including polarity, hydrogen bonding, and nucleophilicity.

In reactions involving the formation of charged intermediates, such as the zwitterionic adduct formed with amines, polar protic solvents like methanol or ethanol (B145695) are generally expected to stabilize these species through hydrogen bonding, thereby accelerating the reaction rate. Conversely, non-polar aprotic solvents may favor concerted pathways or reactions that proceed through less polar transition states.

The selectivity of a reaction can also be highly dependent on the solvent. For instance, in multicomponent reactions, the solvent can influence the relative rates of competing reaction pathways, leading to the preferential formation of one product over another. Studies on the solvolysis of related compounds, such as benzoyl chlorides, have demonstrated that changes in solvent composition can lead to a shift in the reaction mechanism from a dissociative to an associative pathway. researchgate.net A similar phenomenon could be anticipated in reactions of this compound, where the solvent could mediate the lifetime and reactivity of key intermediates.

An illustrative table summarizing the expected solvent effects on a hypothetical reaction of this compound is provided below.

Table 2: Expected Solvent Effects on the Reaction of this compound
SolventDielectric Constant (ε)Expected Effect on RateRationale
Hexane1.89SlowNon-polar, does not stabilize charged intermediates.
Dichloromethane8.93ModeratePolar aprotic, provides some stabilization of polar transition states.
Acetonitrile37.5Moderate to FastPolar aprotic, can stabilize charged intermediates.
Methanol32.7FastPolar protic, effectively stabilizes charged intermediates and transition states through hydrogen bonding.

Applications in Advanced Organic Synthesis

Utilization as a Precursor for Heterocyclic Compounds

(2-Fluorophenyl)carbonimidoyl moieties are valuable precursors for a variety of heterocyclic compounds, owing to their inherent reactivity which allows for the formation of diverse ring systems.

Synthesis of Substituted Benzimidazoles

A significant application of arylcarbonimidoyl dichlorides, analogues of this compound dichloride, is in the synthesis of 2-aminobenzimidazoles. A notable methodology involves the reaction of an N-protected imidoyl dichloride with various ortho-phenylenediamines. This reaction proceeds under mild conditions, typically at room temperature in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran, and is tolerant of a wide range of functional groups on the diamine substrate. nih.gov

For instance, the reaction of a CBZ-protected imidoyl dichloride with 4-fluoro-1,2-phenylenediamine has been shown to produce the corresponding 2-aminobenzimidazole (B67599) in good yield. nih.gov This highlights the compatibility of the reaction with halogen substituents on the diamine ring, suggesting a similar reactivity for precursors like this compound dichloride. The reaction is generally high-yielding, often exceeding 70%. nih.gov

Table 1: Synthesis of Substituted 2-Aminobenzimidazoles using an Imidoyl Dichloride Reagent nih.gov

Entry R1 R2 Product Yield (%)
1 H H 8a 75
2 Br H 8b 76
3 F H 8c 71
4 Cl H 8d 78
5 Cl Cl 8e 97
6 CN H 8f 70
7 OCH3 H 8g 70
8 NO2 H 8h 81
9 CO2H H 8i 70

Reaction conditions: o-phenylenediamine (B120857) (0.1 mmol), K2CO3 (0.25 mmol), and imidoyl dichloride (0.12 mmol) in THF (2 mL) for 1 hr at room temperature.

Derivatization to Form Polyfluorinated Heterocyclic Systems

The presence of a fluorinated phenyl ring in this compound makes it a key building block for the synthesis of polyfluorinated heterocyclic systems. While direct examples involving this compound are not extensively documented, the synthesis of related polyfluorinated quinazolines demonstrates the utility of fluorinated precursors in constructing such complex heterocycles. These syntheses often involve multi-step sequences, including cascade reactions, to build the desired ring systems. The incorporation of fluorine atoms can significantly influence the biological activity and material properties of the final compounds.

Role as a Building Block for Functional Materials (Non-biological applications)

The unique electronic properties of the this compound moiety, particularly the electron-withdrawing nature of the fluorine atom, make it an attractive building block for functional organic materials. Fluorinated poly(aryl ether)s (FPAEs) and fluorinated poly(aryl thioethers) are classes of high-performance polymers that exhibit excellent thermal stability, hydrophobicity, and desirable dielectric properties. rsc.orgnih.gov

The synthesis of these polymers often involves nucleophilic aromatic substitution reactions. rsc.orgnih.gov While the direct incorporation of a carbonimidoyl linkage is not the standard approach, the use of fluorinated aromatic monomers is crucial. The introduction of fluorine can lead to materials with low dielectric constants and low dielectric loss, which are important for applications in high-speed communication networks. rsc.org The twisted biphenyl (B1667301) structures and high fluorine content in these polymers contribute to their advantageous properties. rsc.org

Development of New Synthetic Methodologies Employing Carbonimidoyl Intermediates

Carbonimidoyl intermediates, including radicals, are at the forefront of the development of new synthetic methodologies. Imidoyl radicals, for example, are versatile reactive intermediates used in the synthesis of a variety of compounds such as heterocycles, nitriles, and imines. rsc.org Research in this area focuses on expanding the scope of radical cascade reactions, which allow for the rapid construction of complex molecular structures from simple precursors. researchgate.net The development of methods that utilize these reactive intermediates opens up new avenues for the efficient synthesis of valuable organic molecules.

Strategic Integration in Complex Molecular Architectures (General Carbonimidoyl relevance)

The carbonimidoyl group serves as a versatile building block for the construction of complex supramolecular architectures. The ability of related functionalities, such as those found in bibenzimidazoles, to form C-shaped or tweezer-like geometries allows them to act as foundational units for larger, self-assembled structures. rsc.org These building blocks can organize into linear intercalated molecular chains or include solvent molecules in their solid-state structures. rsc.org The principles governing the self-assembly of these and related imidazolium-based systems are being explored to create extended 2D-arrays with defined cavities and channels, which have potential applications in materials science and host-guest chemistry. nih.govresearchgate.net

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of specific nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton NMR spectroscopy for (2-Fluorophenyl)carbonimidoyl is used to determine the arrangement of hydrogen atoms on the aromatic ring. The spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-7.8 ppm). Due to the 1,2-disubstitution pattern, these signals will appear as complex multiplets resulting from spin-spin coupling between adjacent protons (ortho, meta, and para couplings) and through-space or through-bond coupling with the fluorine atom.

The proton ortho to the fluorine atom (H6) and the proton ortho to the isocyanide group (H3) are expected to be the most deshielded. The signals are further complicated by heteronuclear coupling to the ¹⁹F nucleus. The magnitude of these J-couplings (J-H,F) decreases with the number of bonds separating the nuclei, with ortho coupling (³J-H,F) being the largest.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H3 7.5 - 7.7 ddd ³J-H3,H4 ≈ 8.0; ⁴J-H3,H5 ≈ 1.5; ⁵J-H3,F ≈ 2.0
H4 7.2 - 7.4 dddd ³J-H4,H3 ≈ 8.0; ³J-H4,H5 ≈ 7.5; ⁴J-H4,H6 ≈ 1.5; ⁴J-H4,F ≈ 5.0
H5 7.3 - 7.5 dddd ³J-H5,H4 ≈ 7.5; ³J-H5,H6 ≈ 8.0; ⁴J-H5,H3 ≈ 1.5; ³J-H5,F ≈ 8.5
H6 7.4 - 7.6 ddd ³J-H6,H5 ≈ 8.0; ⁴J-H6,H4 ≈ 1.5; ⁴J-H6,F ≈ 6.0

Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, seven distinct signals are expected: one for the isocyanide carbon and six for the aromatic carbons. The isocyanide carbon typically resonates in a characteristic downfield region (δ 155-170 ppm) chemicalbook.com.

A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine (C2) will appear as a doublet with a very large one-bond coupling constant (¹J-C,F ≈ 240-260 Hz). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom over two (²J-C,F), three (³J-C,F), and four (⁴J-C,F) bonds, which aids in the definitive assignment of each carbon signal. The isocyanide carbon may also show a small coupling to the ortho fluorine atom (³J-C,F). The quaternary carbons (C1, C2, and the isocyanide carbon) often exhibit lower intensity signals compared to the protonated carbons youtube.com.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling Constant (J-C,F, Hz)
-N≡C 160 - 165 ³J ≈ 2-5
C1 115 - 120 ²J ≈ 20-25
C2 160 - 164 ¹J ≈ 245-255
C3 114 - 118 ⁴J ≈ 1-3
C4 130 - 134 ³J ≈ 8-10
C5 124 - 128 ⁴J ≈ 3-5
C6 128 - 132 ³J ≈ 3-5

Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique for characterizing fluorinated compounds wikipedia.org. The spectrum for this compound is expected to show a single signal, as there is only one fluorine atom in the molecule.

The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aryl fluorides, this shift typically appears in the range of δ -100 to -140 ppm (relative to CFCl₃ as a standard) organicchemistrydata.orgthermofisher.com. The signal will not be a simple singlet; instead, it will be split into a complex multiplet due to couplings with the four aromatic protons (H3, H4, H5, and H6). The magnitude of these couplings (J-H,F) provides further structural confirmation huji.ac.il.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.

UHPLC-MS combines the high-resolution separating power of UHPLC with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a this compound sample and confirming its identity.

In a typical analysis, the sample is first injected into the UHPLC system, where it passes through a column that separates the target compound from any impurities or byproducts. The eluent from the column is then directed into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI). In positive ion mode ESI, the molecule would likely be detected as the protonated molecular ion, [M+H]⁺. For this compound (C₇H₄FN, molecular weight ≈ 121.11 g/mol ), the mass spectrometer would detect a primary ion at an m/z of approximately 122.04. The UHPLC chromatogram indicates the purity by showing a single major peak, while the corresponding mass spectrum confirms the molecular weight of the compound eluting at that retention time nih.govmdpi.com.

While standard MS provides nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula, which is a critical step in its definitive characterization nih.gov.

For this compound, the exact monoisotopic mass can be calculated from the masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁴N). This theoretical exact mass can then be compared to the experimentally measured value from the HRMS instrument.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₄FN
Theoretical Exact Mass ([M]) 121.032777 u
Theoretical m/z for [M+H]⁺ 122.040602 u

An experimental HRMS measurement yielding an m/z value that matches the theoretical value to four or five decimal places provides unambiguous confirmation of the elemental formula C₇H₄FN, distinguishing it from any other potential isomers or compounds with the same nominal mass nfdi4chem.de.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum of absorption bands.

For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the 2-fluorophenyl ring and the carbonimidoyl moiety.

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: The bonds between the sp²-hybridized carbons of the benzene (B151609) ring and the hydrogen atoms typically exhibit sharp absorption bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring produce a series of characteristic sharp peaks in the fingerprint region, typically between 1450 and 1600 cm⁻¹.

Carbonimidoyl Group Stretching: The specific frequency for this group depends on its exact nature. For a closely related stable analogue, 2-Fluorophenyl isothiocyanate (which contains a -N=C=S group), a very strong and characteristic asymmetric stretching band appears in the 2000-2200 cm⁻¹ region. nist.govnih.gov This is a highly diagnostic peak for this type of functionality.

C-F Stretching: The carbon-fluorine bond vibration for aromatic fluorides gives rise to a strong absorption band typically found in the 1100-1300 cm⁻¹ range.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong absorption bands in the 650-1000 cm⁻¹ region. sigmaaldrich.com An ortho-disubstituted ring, as in the 2-fluorophenyl group, would show a characteristic band around 740-780 cm⁻¹.

The following interactive table summarizes the expected characteristic IR absorption bands for the functional groups within this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic RingC-H Stretch3000 - 3100Medium
Aromatic RingC=C Stretch1450 - 1600Medium
Carbonimidoyl (-N=C=S analogue)Asymmetric Stretch2000 - 2200Strong
Aryl-FluorideC-F Stretch1100 - 1300Strong
Ortho-disubstituted BenzeneC-H Out-of-Plane Bend740 - 780Strong

This combination of absorption bands would provide a unique spectral fingerprint, allowing for the confident identification of the this compound structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of molecular structure. nih.gov For a compound like this compound to be analyzed by this method, it must first be obtained as a single crystal of sufficient quality.

The crystallographic analysis would reveal key structural parameters:

Molecular Geometry: The planarity of the 2-fluorophenyl ring would be confirmed. The precise bond lengths of the C-C and C-H bonds within the ring, as well as the C-F bond, would be determined.

Unit Cell and Crystal Packing: The analysis determines the dimensions of the unit cell—the basic repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. It also reveals how individual molecules pack together in the solid state, identifying any significant intermolecular interactions such as hydrogen bonds or π-π stacking. nist.gov

The table below outlines the critical structural parameters that would be determined from a single-crystal X-ray diffraction experiment.

ParameterInformation ObtainedExpected Value/Observation
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).Determined from diffraction pattern symmetry.
Space Group The specific symmetry elements of the unit cell.Determined from systematic absences in the diffraction data.
Unit Cell Dimensions The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).Precise values measured in Ångstroms (Å) and degrees (°).
Bond Lengths The distances between the nuclei of bonded atoms.e.g., Aromatic C-C (~1.39 Å), C-F (~1.35 Å).
Bond Angles The angles formed by three consecutively bonded atoms.e.g., C-C-C in phenyl ring (~120°).
Torsion Angles The dihedral angles describing the rotation around a bond.Defines the conformation of the carbonimidoyl group vs. the ring.
Intermolecular Forces Non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) holding the crystal lattice together.Identification of close contacts between atoms of adjacent molecules.

Through the combination of IR spectroscopy for functional group analysis and X-ray crystallography for precise structural determination, a complete and unambiguous characterization of the this compound compound can be achieved.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties and inherent reactivity of molecules. For derivatives containing the (2-Fluorophenyl)carbonimidoyl group, these calculations elucidate how the fluorine substituent and the carbonimidoyl functionality influence the molecule's behavior.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally signifies higher reactivity and greater polarizability. mdpi.comnih.gov

In a study on 4-(2-fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazone, DFT calculations at the B3LYP/6-311G(d,p) level revealed that the sulfur atom provided the predominant contribution to the HOMO (49.16%), while a nitrogen atom was the main contributor to the LUMO (24.21%). asianpubs.org Such analyses pinpoint the likely sites for electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. researchgate.netresearchgate.net These descriptors include chemical hardness (η), chemical potential (μ), and electrophilicity (ω). A hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule with a small gap. mdpi.com For a series of carbodiimides, DFT calculations have been used to determine these descriptors, showing that diffuse functions in the basis set can significantly impact the calculated electron affinity and related reactivity parameters. researchgate.net

The presence of electron-withdrawing groups, such as the fluorine atom in the (2-Fluorophenyl) moiety or a nitro group on an associated phenyl ring, tends to lower the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. nih.govworldscientific.com This effect is critical in tuning the electronic properties for specific applications.

Interactive Table: Global Reactivity Descriptors Calculated for Carbodiimides using DFT Note: This table presents representative data for carbodiimides to illustrate the types of descriptors calculated; specific values for this compound would require dedicated computation.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Electrophilicity (ω)
Cyanamide-8.54-0.218.334.172.19
Di-tert-butylcarbodiimide-7.121.128.244.121.81
Dicyclohexylcarbodiimide-6.990.657.643.822.30
Diisopropylcarbodiimide-7.010.987.994.001.89

Data adapted from conceptual studies on carbodiimide (B86325) reactivity. researchgate.net

Computational Prediction of Reaction Pathways and Transition States

Computational methods are increasingly used to predict and analyze chemical reaction pathways, providing detailed information on transition states and reaction mechanisms. nih.gov These tools can be broadly classified into knowledge-based approaches, which use databases of known reactions, and rule-based approaches that apply generalized reaction rules to a query molecule. nih.gov For complex molecules, these predictions can guide synthetic efforts and help understand potential metabolic transformations.

While specific reaction pathway predictions for this compound are not extensively documented in the literature, the principles are widely applied. For instance, in the cyclization cascade of terpene synthases, DFT calculations are used to outline the mechanistic model, starting from the ionization of the substrate to the formation of carbocation intermediates. acs.org Similarly, DFT calculations have been employed to propose mechanisms for the radical isomerization of polycyclic aromatic hydrocarbons following dissociative electron ionization. acs.org

Transition state (TS) calculations are a cornerstone of mechanistic studies. A TS represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. In a computational study of acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, the planar conformation of the molecule was identified not as a stable minimum but as a transition state for the rotation between two equilibrium geometries. nih.gov This demonstrates that computational methods can refine the understanding of even subtle intramolecular processes, distinguishing true energy minima from transient states.

The search for transition states is crucial for calculating activation barriers, which determine reaction kinetics. For example, DFT has been used to study the interaction between 3-nitro-1,2,4-triazol-5-one and hydrogen fluoride, identifying the optimized geometries of the resulting complexes and calculating the intermolecular interaction energies, which are vital for predicting whether a reaction will occur spontaneously. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's conformational landscape over time. MD simulations are particularly useful for flexible molecules, revealing accessible conformations, the stability of different conformers, and the pathways of conformational change. github.iopsu.edu

For molecules containing the this compound moiety, a key area of flexibility is the rotation around the N–C(phenyl) single bond. The orientation of the fluorinated ring relative to the rest of the molecule can significantly impact its properties, including intermolecular interactions and biological activity.

A potential energy surface (PES) scan is a computational technique that maps the energy of a molecule as a function of one or more geometric parameters, such as a torsion angle. A comprehensive study on acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide used this method to analyze the rotation around the N1–C10 bond. nih.gov The calculations, performed at the m06-2x/cc-pVTZ level of theory, revealed that the ortho-fluoro substituent creates a significant rotational barrier. The most stable conformation was found at a C1=N1–C10–C15 torsion angle of approximately ±130°. The planar conformation was identified as the least energetically favorable, corresponding to a transition state with a relative energy of 2.2 kcal/mol compared to the global minimum. nih.gov

Interactive Table: Calculated Rotational Barriers for an N-(Aryl)imino Compound

ConformationTorsion Angle (C=N–C–C)Relative Energy (kcal/mol)Status
Global Minimum±130°0.0Equilibrium Geometry
Local Minimum±40°1.9Equilibrium Geometry
Transition State0° (Planar)2.2Saddle Point

Data derived from the computational analysis of acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide. nih.gov

Such computational analyses are critical for understanding polymorphism, where a compound can crystallize into different forms with distinct molecular conformations. In the aforementioned study, one polymorphic form contained the molecule in a conformation corresponding to the computationally identified local minimum, while another form trapped the molecule in the higher-energy transition state conformation. nih.gov

Density Functional Theory (DFT) Applications in Understanding Aromatic Fluorine Effects

The substitution of hydrogen with fluorine on an aromatic ring induces profound changes in a molecule's physical and chemical properties. DFT is an invaluable tool for dissecting and quantifying these "fluorine effects." The high electronegativity and the lone pairs of electrons on the fluorine atom lead to a combination of strong inductive electron withdrawal (σ-withdrawal) and weaker resonance electron donation (π-donation).

Electronic Structure Modification : The strong electron-withdrawing capability of fluorine stabilizes molecular orbitals, lowering their energy levels. nih.gov DFT calculations show that this pulls electron density from the aromatic ring towards the fluorine atom, which can alter the electrostatic potential (EP) map of the molecule. nih.govacs.org For example, in some fluorinated macrocycles, the π-cloud of the benzene (B151609) rings, which is typically electron-rich and negative, can become positive upon fluorination. acs.org This can reverse the nature of noncovalent interactions, for example, by creating a "π-hole" that acts as a Lewis acid. csic.es

Fluoromaticity : The lone pairs on fluorine can conjugate with the aromatic ring, adding new π-orbitals to the system. This phenomenon, termed "fluoromaticity," can, in some cases, further stabilize the aromatic ring, leading to shorter C-C bonds within the ring and increased resistance to addition reactions. acs.org

Noncovalent Interactions : Fluorine's unique electronic nature significantly influences intermolecular and intramolecular interactions. DFT calculations, combined with noncovalent interaction (NCI) analysis, can visualize and assess attractive and repulsive forces. nih.gov Studies on ortho-fluorinated phenylethylamine have shown that fluorine can participate in C–H···F hydrogen bonds, which contribute to the stabilization of specific conformers. nih.gov Perfluorination of aromatic compounds has been shown computationally to decrease the intermolecular distance and strengthen van der Waals interactions with other molecules. csic.es

Conformational Control : The presence of an ortho-fluorine, as in the this compound group, can impose steric and electronic constraints that favor specific conformations. As discussed in the previous section, the ortho-fluorine substituent in an N-aryliminocoumarin derivative was shown by DFT to create a substantial barrier to rotation around the N-C(phenyl) bond, dictating the molecule's preferred geometry. nih.gov

Computational Design of Novel Fluorinated Carbonimidoyl Derivatives

The insights gained from theoretical studies are instrumental in the rational, in silico design of new molecules with desired properties. Computational design workflows often integrate several techniques, including quantitative structure-activity relationship (QSAR) analysis, molecular docking, and ADME (absorption, distribution, metabolism, and excretion) prediction. nih.govnih.gov

The this compound scaffold can serve as a core structure for designing new bioactive agents. The design process typically involves:

Scaffold Hopping and Derivatization : Starting with a known active molecule or a core scaffold, new derivatives are generated computationally by adding or modifying functional groups. The strategic placement of fluorine is often used to modulate properties like metabolic stability, binding affinity, and lipophilicity.

QSAR Analysis : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For example, 3D-QSAR models can be generated to explore which molecular properties, such as steric bulk or electrostatic fields, have the highest influence on the activity of a series of benzimidazole-derived carboxamides. nih.gov Such models can then predict the activity of newly designed, unsynthesized compounds.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. In the design of novel benzimidazole (B57391) derivatives as potential anticancer agents, molecular docking was used to evaluate their binding interactions with target proteins like cyclin-dependent kinase 8 (CDK8). nih.gov Compounds showing favorable docking scores and key interactions (e.g., hydrogen bonds) with crucial amino acid residues are prioritized for synthesis. nih.govnih.gov

ADME Prediction : Computational models are used to predict the pharmacokinetic properties of designed molecules. These predictions help to filter out candidates that are likely to have poor oral bioavailability, high toxicity, or other undesirable properties, saving time and resources in the drug discovery pipeline. nih.gov

Through these integrated computational approaches, novel fluorinated derivatives based on the carbonimidoyl or related benzimidazole scaffolds can be designed and optimized for specific biological targets before committing to their chemical synthesis and experimental testing. nih.govnih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of isocyanides, while well-established, often involves hazardous reagents and harsh conditions. Future research will likely focus on developing more efficient, safer, and environmentally benign methods for preparing (2-Fluorophenyl)carbonimidoyl.

One promising direction is the advancement of "Isocyanide 2.0" methodologies, which utilize milder conditions and avoid aqueous workups. This approach increases synthesis speed, improves yields and purity, and has been shown to be scalable over several orders of magnitude. Applying this innovative synthesis could allow for rapid access to this compound and a wide array of its derivatives, which are currently hampered by traditional, less efficient synthetic routes.

Another key area is the development of sustainable synthesis in aqueous media. Recent breakthroughs have demonstrated the dehydration of N-formamides to isocyanides using micellar conditions in water at room temperature. This method replaces hazardous chemicals like phosphorus oxychloride and chlorinated solvents with more sustainable alternatives such as p-toluenesulfonyl chloride and water, drastically reducing the environmental footprint. Adapting this in-water synthesis for aromatic formamides, the precursors to this compound, represents a significant step forward in green isocyanide production.

Furthermore, the in situ generation of isocyanides from stable precursors is a rapidly developing field that avoids the isolation and storage of the often volatile and malodorous isocyanide compounds. This strategy is particularly advantageous for multicomponent reactions, where the isocyanide is generated and consumed in the same pot, enhancing safety and sustainability. Future work will aim to identify new precursors and conditions for the efficient in situ formation of this compound.

Synthetic Approach Key Features Future Research Goal for this compound
Isocyanide 2.0 Mild conditions, no aqueous workup, high speed and purity, scalable.Adaptation of the methodology for efficient, large-scale production.
Micellar Synthesis In-water reaction, room temperature, uses sustainable reagents.Optimization for aromatic N-formamide precursors.
In Situ Generation Avoids isolation of isocyanide, enhances safety, suitable for one-pot reactions.Development of novel precursors and catalytic systems for on-demand formation.

Development of Catalytic Reactions Involving this compound Substrates

The isocyanide functional group is a versatile building block, and its reactivity can be significantly enhanced and controlled through catalysis. Future research will focus on leveraging this compound in advanced catalytic systems.

A major area of interest is its application in metal-catalyzed C–H functionalization. This strategy allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, offering a more atom- and step-economical approach to complex molecules. The synergy between isocyanide insertion and C-H activation has immense potential for drug discovery and organic synthesis. Future studies will explore the use of earth-abundant base metal catalysts to mediate the insertion of this compound into various C-H bonds, expanding the toolkit of synthetic chemists.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. The development of catalytic and asymmetric versions of these reactions using this compound as a substrate is a key frontier. The ortho-fluoro substituent can act as a steering group or introduce unique electronic effects that could be exploited to achieve high levels of stereoselectivity with chiral catalysts. This would enable the synthesis of complex, enantioenriched fluorinated compounds, which are highly sought after in medicinal chemistry.

Investigation of its Role in Green Chemistry and Sustainable Synthesis

The principles of green chemistry prioritize the reduction of waste, use of safer chemicals, and energy efficiency. This compound is poised to play a significant role in this transition.

As previously mentioned, the development of greener synthetic routes, such as in-water micellar synthesis, is a primary objective. Beyond its synthesis, the use of this compound in multicomponent reactions (MCRs) inherently aligns with green chemistry principles. MCRs are highly atom-economical, often proceeding in a single step to build complex molecules from simple starting materials, thereby minimizing waste and synthetic steps. Future research will focus on quantifying the green metrics of MCRs involving this compound and developing new MCRs that utilize it to create valuable products sustainably.

Additionally, recent discoveries have shown that aromatic isocyanides can themselves act as visible-light photocatalysts. They can promote reactions such as the oxidative functionalization of C(sp3)–H bonds under very mild conditions. Investigating the photocatalytic potential of this compound could lead to a new class of tunable, metal-free organic photocatalysts, representing a significant advance in sustainable chemical transformations.

Expanding the Scope of Applications in Materials Science and Specialty Chemicals

The unique properties imparted by the fluorine atom and the isocyanide group make this compound an attractive building block for advanced materials and high-value chemicals.

In polymer chemistry, isocyanides can be polymerized to form helical polymers (polyisocyanides). The rigid, helical structure of these polymers gives rise to interesting optical and chiral properties. The introduction of the 2-fluorophenyl group could enhance properties such as thermal stability and chemical resistance. Future work will explore the controlled polymerization of this compound and the properties of the resulting fluorinated polymers for applications in specialty coatings, membranes, or chiral separation media.

In medicinal chemistry, the incorporation of fluorine is a common strategy to improve a drug's metabolic stability and binding affinity. The use of this compound in multicomponent reactions has already been shown to be an effective strategy for discovering novel c-Met kinase inhibitors for cancer therapy. Expanding this approach to generate large libraries of diverse, fluorinated, peptide-like structures will be a key direction for future drug discovery programs. The compound also serves as a precursor for fluorinated agrochemicals, such as herbicides and pesticides.

Application Area Current Status Future Research Direction
Polymer Science Isocyanides used to produce specialty polymers.Synthesis and characterization of novel poly(2-fluorophenyl isocyanide)s; exploring their optical and material properties.
Medicinal Chemistry Used in MCRs to synthesize c-Met kinase inhibitors.Generation of large, diverse compound libraries for screening against various biological targets; leveraging the fluorine atom to enhance pharmacokinetic properties.
Agrochemicals Serves as a building block for pesticides and herbicides.Design and synthesis of new fluorinated agrochemicals with improved efficacy and environmental profiles.

Advanced Spectroscopic and In Situ Mechanistic Probing Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will increasingly rely on advanced analytical techniques.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition states, and intermediates. Applying DFT studies to catalytic cycles involving this compound can elucidate the role of the fluorine substituent in influencing reactivity and selectivity.

In situ spectroscopic techniques, such as specialized NMR and IR spectroscopy, allow chemists to monitor reactions as they happen, providing real-time kinetic and mechanistic data. Fluorescence spectroscopy and mass spectrometry have been used to monitor the conversion of isocyanides, identifying key intermediates in the process. Future studies will employ these techniques to probe complex multicomponent and catalytic reactions involving this compound, capturing transient species and clarifying reaction mechanisms.

Furthermore, crystallographic studies can provide invaluable insights into the intermolecular interactions of the isocyanide group. Analysis of crystal structures can reveal how the isocyanide interacts with other functional groups, for instance, through hydrogen or halogen bonds. Such studies can help explain the mechanisms of well-known reactions like the Ugi and Passerini, potentially revealing a Bürgi–Dunitz trajectory for the nucleophilic attack of the isocyanide.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Fluorophenyl)carbonimidoyl derivatives?

  • Methodological Answer : A common approach involves condensation reactions between 2-fluorophenyl amines and carbonyl precursors under acidic or basic catalysis. For example, Schiff base formation using aldehydes/ketones in ethanol or methanol under reflux conditions (60–80°C) yields imine derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Optimizing stoichiometry and reaction time minimizes byproducts like unreacted amines or oligomers.

Q. How can structural and electronic properties of this compound compounds be characterized?

  • Methodological Answer : Employ a multi-technique approach:

  • FTIR : Confirm functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR for substituent positioning and electronic environment (e.g., fluorine-induced deshielding in aromatic protons) .
  • X-ray crystallography : Resolve crystal packing and bond angles for steric/electronic analysis .
  • UV-Vis : Assess π→π* transitions for conjugation studies .

Q. What are the solubility and stability considerations for handling this compound derivatives?

  • Methodological Answer : These compounds are typically soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Stability tests under varying pH (2–12) and temperatures (25–60°C) via HPLC monitoring reveal degradation thresholds. Store at –20°C in inert atmospheres to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this compound reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO), charge distribution, and reaction pathways. For instance, electron-withdrawing fluorine substituents increase electrophilicity at the imine group, favoring nucleophilic attacks. Validate computational results with experimental kinetics (e.g., reaction rates with nucleophiles) .

Q. What strategies resolve contradictions between experimental and computational data?

  • Methodological Answer : Iterative cross-validation is critical:

  • Re-examine computational parameters (basis sets, solvation models) for alignment with experimental conditions .
  • Use sensitivity analysis to identify outliers (e.g., steric effects not modeled in DFT).
  • Compare spectroscopic data (e.g., NMR chemical shifts) with simulated spectra from software like Gaussian or ORCA .

Q. How can this compound derivatives be optimized for biological target interactions?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide optimization:

  • Introduce electron-donating/withdrawing groups to modulate binding affinity (e.g., –NO₂ for enzyme inhibition).
  • Perform molecular docking (AutoDock Vina) against targets (e.g., kinases) to predict binding modes.
  • Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. What role do nonlinear optical (NLO) properties play in applications of these compounds?

  • Methodological Answer : Polarizable imine groups and fluorine’s electronegativity enhance NLO responses. Measure hyperpolarizability (β) via electric-field-induced second harmonic generation (EFISH) and compare with DFT-calculated values. Applications include photonic materials or sensors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.